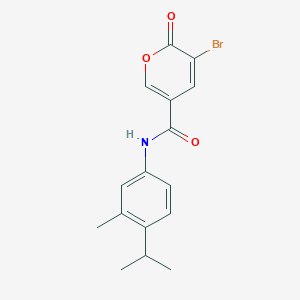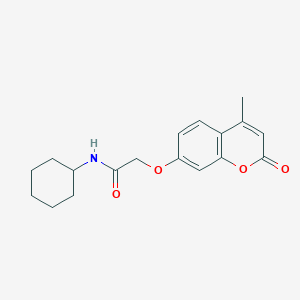![molecular formula C15H21NO4 B14157450 4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine CAS No. 246539-86-6](/img/structure/B14157450.png)
4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-methyl-L-phenylalanine moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of alpha-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dioxane at low temperatures (0-5°C) to prevent side reactions.
Purification: The reaction mixture is then purified by extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed by acid hydrolysis using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Boc-protected amino group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alpha-methyl-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amino acid derivatives.
科学研究应用
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptide-based drugs.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including opioid modulators and treatments for irritable bowel syndrome.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: It is employed in the production of functional molecules and target compounds in the chemical industry.
作用机制
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further reactions.
相似化合物的比较
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is unique due to its specific structure, which includes an alpha-methyl group and a phenylalanine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
属性
CAS 编号 |
246539-86-6 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-12(17)11-7-5-10(6-8-11)9-15(4,16)13(18)19/h5-8H,9,16H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChI 键 |
UHMALLHMHOPCCA-HNNXBMFYSA-N |
手性 SMILES |
C[C@](CC1=CC=C(C=C1)C(=O)OC(C)(C)C)(C(=O)O)N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


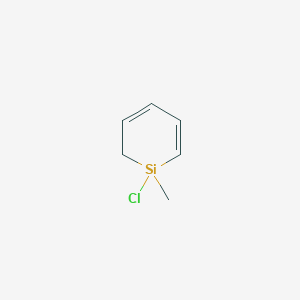
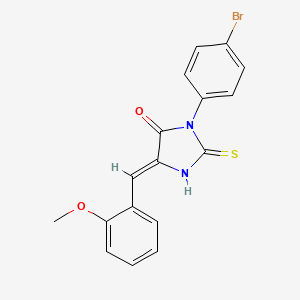
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
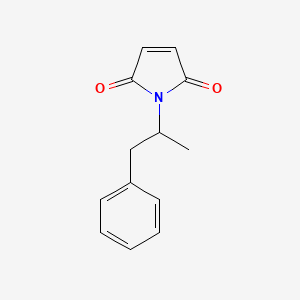
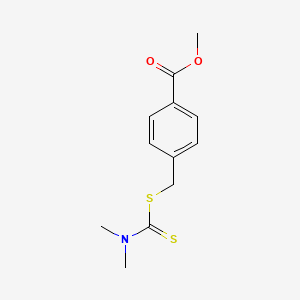
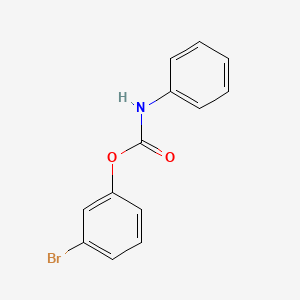
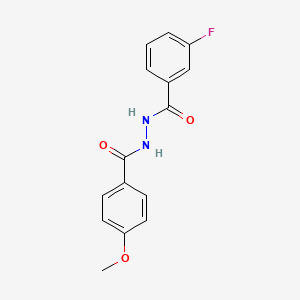
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
